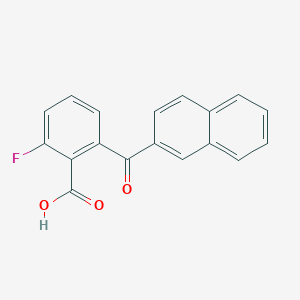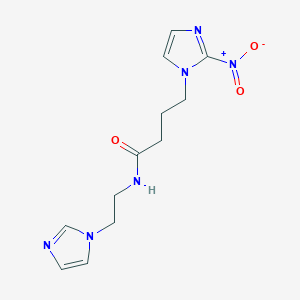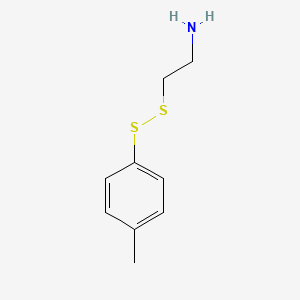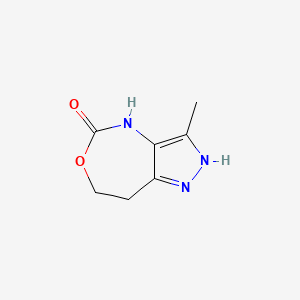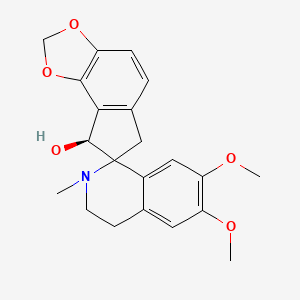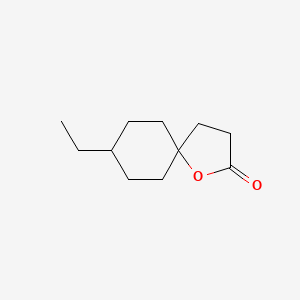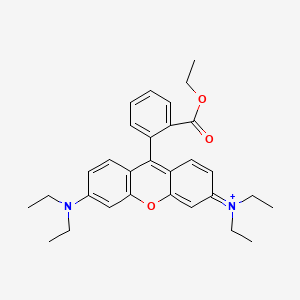![molecular formula C14H20O B12801716 1-[4-(2-Methylpentyl)phenyl]ethanone CAS No. 38861-81-3](/img/structure/B12801716.png)
1-[4-(2-Methylpentyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Methylpentyl)phenyl]ethanone is an organic compound with the molecular formula C16H22O It is a derivative of acetophenone, characterized by the presence of a phenyl group substituted with a 2-methylpentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[4-(2-Methylpentyl)phenyl]ethanone can be synthesized through Friedel-Crafts acylation. This involves the reaction of 4-(2-methylpentyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(2-Methylpentyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of 4-(2-methylpentyl)benzoic acid.
Reduction: Formation of 1-[4-(2-methylpentyl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-[4-(2-Methylpentyl)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Methylpentyl)phenyl]ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve modulation of biochemical processes at the molecular level.
Comparación Con Compuestos Similares
1-[4-(2-Methylpropyl)phenyl]ethanone: Similar structure but with a different alkyl chain length.
1-(2,4,5-Trimethylphenyl)ethanone: Contains additional methyl groups on the phenyl ring.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains hydroxyl and methoxy groups on the phenyl ring.
Propiedades
Número CAS |
38861-81-3 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1-[4-(2-methylpentyl)phenyl]ethanone |
InChI |
InChI=1S/C14H20O/c1-4-5-11(2)10-13-6-8-14(9-7-13)12(3)15/h6-9,11H,4-5,10H2,1-3H3 |
Clave InChI |
CYXLMTFDKRUHSW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CC1=CC=C(C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


